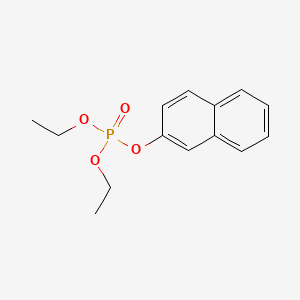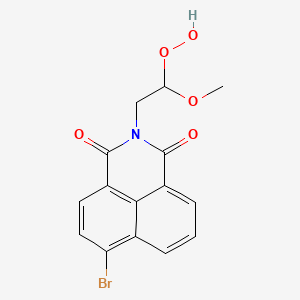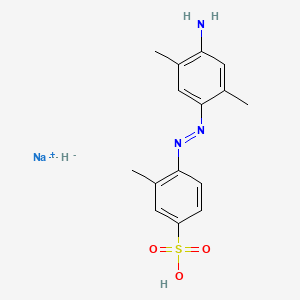
Sodium 6-((4-amino-2,5-xylyl)azo)toluene-3-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 285-710-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
EINECS 285-710-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific conditions and reagents depend on the desired outcome of the reaction.
Aplicaciones Científicas De Investigación
EINECS 285-710-0 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, the compound is utilized in studies involving cellular processes and biochemical pathways. In medicine, it may be investigated for its potential therapeutic effects. Industrially, EINECS 285-710-0 is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of EINECS 285-710-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
EINECS 285-710-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Some similar compounds include those with comparable molecular formulas and functional groups . The uniqueness of EINECS 285-710-0 lies in its specific reactivity and applications in various scientific fields.
Propiedades
Número CAS |
85135-89-3 |
|---|---|
Fórmula molecular |
C15H18N3NaO3S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
sodium;4-[(4-amino-2,5-dimethylphenyl)diazenyl]-3-methylbenzenesulfonic acid;hydride |
InChI |
InChI=1S/C15H17N3O3S.Na.H/c1-9-8-15(11(3)7-13(9)16)18-17-14-5-4-12(6-10(14)2)22(19,20)21;;/h4-8H,16H2,1-3H3,(H,19,20,21);;/q;+1;-1 |
Clave InChI |
XLVRLQPPYSQMLN-UHFFFAOYSA-N |
SMILES canónico |
[H-].CC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)C)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
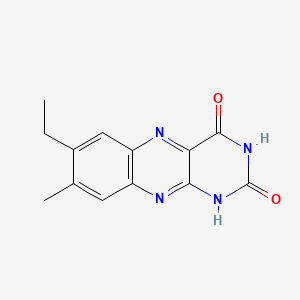
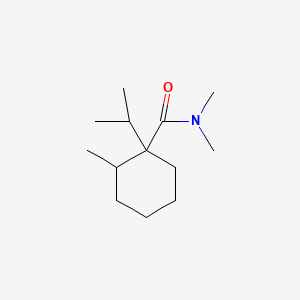
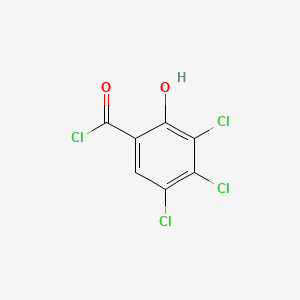
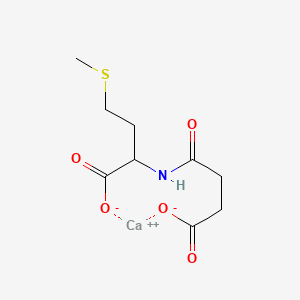

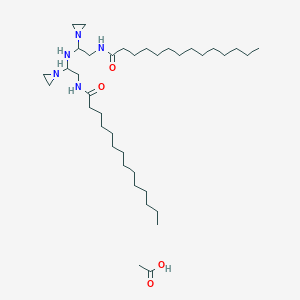
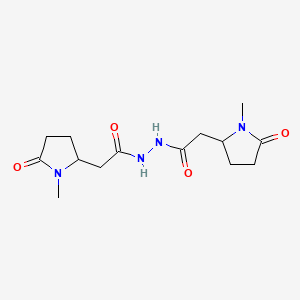


![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
